molecular formula C18H15N3O4 B12875427 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one CAS No. 61195-01-5

4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one

Cat. No.: B12875427
CAS No.: 61195-01-5
M. Wt: 337.3 g/mol
InChI Key: VMAMNEFHGGTRFM-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining a dihydroquinoline moiety with a nitrophenyl isoxazole ring, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Dihydroquinoline Moiety: The dihydroquinoline group can be introduced via a nucleophilic substitution reaction.

    Nitration: The nitrophenyl group is usually introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroquinoline moiety.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in various substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the dihydroquinoline moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Isoxazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or inflammatory diseases.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may play a role in binding to active sites, while the isoxazole ring can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dihydroquinolin-1(2H)-yl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, which may result in different biological activities.

    4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-methylphenyl)isoxazol-5(2H)-one: Contains a methyl group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

The presence of the nitrophenyl group in 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.

Properties

CAS No.

61195-01-5

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C18H15N3O4/c22-18-17(20-11-3-5-12-4-1-2-6-15(12)20)16(19-25-18)13-7-9-14(10-8-13)21(23)24/h1-2,4,6-10,19H,3,5,11H2

InChI Key

VMAMNEFHGGTRFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(NOC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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